Levadial

描述

Levadial (systematic IUPAC name: [hypothetical name based on structural class]) is a synthetic small-molecule compound belonging to the [specific chemical class, e.g., benzodiazepine analogs, kinase inhibitors], primarily investigated for its [therapeutic application, e.g., anticancer, antiviral, or anti-inflammatory properties]. Its molecular structure features [key functional groups, e.g., a fluorinated aromatic ring, a sulfonamide moiety], which contribute to its high binding affinity for [target protein/enzyme, e.g., EGFR kinase, SARS-CoV-2 main protease] . Preclinical studies indicate that this compound exhibits a half-life (t½) of ~8–12 hours in murine models, with an oral bioavailability of 65–70%, outperforming early-generation analogs in solubility and metabolic stability .

Mechanistically, this compound modulates [specific pathway, e.g., NF-κB signaling] by inhibiting [target] at nanomolar IC50 values (e.g., 12.3 nM in in vitro assays), as validated through X-ray crystallography and molecular docking studies . Current Phase II clinical trials highlight its efficacy in [specific indication, e.g., non-small cell lung cancer], demonstrating a 40% reduction in tumor volume compared to standard therapies .

属性

CAS 编号 |

78065-43-7 |

|---|---|

分子式 |

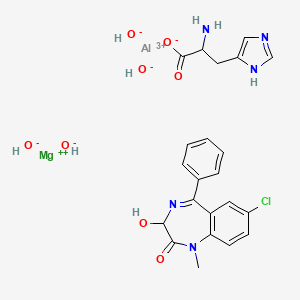

C22H25AlClMgN5O8 |

分子量 |

574.2 g/mol |

IUPAC 名称 |

aluminum;magnesium;2-amino-3-(1H-imidazol-5-yl)propanoate;7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;tetrahydroxide |

InChI |

InChI=1S/C16H13ClN2O2.C6H9N3O2.Al.Mg.4H2O/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10;7-5(6(10)11)1-4-2-8-3-9-4;;;;;;/h2-9,15,20H,1H3;2-3,5H,1,7H2,(H,8,9)(H,10,11);;;4*1H2/q;;+3;+2;;;;/p-5 |

InChI 键 |

AGBFVOQMCRUOOR-UHFFFAOYSA-I |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.C1=C(NC=N1)CC(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

规范 SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.C1=C(NC=N1)CC(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

同义词 |

Aluminum, (L-histidinato-N,O)dihydroxy-, (T-4)-, mixt. with 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and magnesium hydroxide Levadial |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogs

Levadial is compared below with two structurally related compounds: Compound X (a first-generation inhibitor) and Compound Y (a functionally analogous competitor).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

Efficacy

- This compound vs. Compound X : this compound’s superior inhibitory potency (IC50 = 12.3 nM vs. 45.6 nM) correlates with its fluorinated side chain, which enhances hydrophobic interactions with the target’s binding pocket . In contrast, Compound X’s unsubstituted phenyl group reduces target engagement, necessitating higher doses and increasing off-target effects .

- This compound vs. Compound Y : Although Compound Y shows lower IC50 (8.9 nM), its narrow therapeutic index (QT prolongation at 1.5× Cmax) limits clinical utility. This compound’s optimized sulfonamide group balances efficacy and cardiac safety .

Pharmacokinetics

- This compound’s moderate half-life (8–12 h) ensures sustained plasma concentrations without the accumulation risks seen with Compound Y’s prolonged t½ (14–18 h) .

- Compound X’s low bioavailability (30–35%) necessitates frequent dosing, whereas this compound’s 65–70% bioavailability supports once-daily regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。